An In-depth Technical Guide to [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride: A Privileged Scaffold for Modern Drug Discovery
An In-depth Technical Guide to [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride: A Privileged Scaffold for Modern Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride, a fluorinated benzylamine derivative poised as a valuable building block in contemporary medicinal chemistry. As a Senior Application Scientist, the following sections are structured to deliver not just data, but actionable insights grounded in established chemical principles and field-proven methodologies. We will explore its synthesis, analytical characterization, and crucially, the rationale behind its potential applications in drug discovery, supported by authoritative references.
Introduction: The Strategic Value of Fluorination in Benzylamine Scaffolds
The benzylamine motif is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved therapeutic agents.[1][2] Its ability to engage in key interactions with biological targets makes it a frequent starting point for drug design. The strategic incorporation of fluorine, particularly the difluoromethoxy group (-OCHF₂), offers a sophisticated tool to modulate the physicochemical and pharmacokinetic properties of parent molecules.[3][4]
The difluoromethoxy group is of particular interest as it can act as a bioisostere for hydroxyl, thiol, and methoxy groups, often conferring enhanced metabolic stability by blocking common sites of metabolism.[4][5] Unlike the more electron-withdrawing trifluoromethoxy group, the difluoromethoxy group can also act as a hydrogen bond donor, adding a valuable intermolecular interaction to the medicinal chemist's toolkit.[4] The combination of a benzylamine core with a 2,6-disubstituted pattern, including a difluoromethoxy group, presents a unique scaffold for creating novel chemical entities with potentially improved drug-like properties.
Physicochemical and Structural Properties
A summary of the key identifiers and properties for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride is provided below.
| Property | Value | Reference(s) |
| CAS Number | 1354951-46-4 | [6] |
| Molecular Formula | C₈H₉ClF₃NO | [6] |
| Molecular Weight | 227.61 g/mol | |
| Synonyms | 2-(Difluoromethoxy)-6-fluorobenzyl amine HCl | [6] |
| Physical Form | Solid | |
| Storage Conditions | 2-8°C, under inert gas (e.g., nitrogen or argon) | [6] |
| SMILES | NCC1=C(F)C=CC=C1OC(F)F.[H]Cl |
Proposed Synthesis Pathway
Caption: Proposed synthetic pathway for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.
Step 1: Difluoromethoxylation of 2-Hydroxy-6-fluorobenzaldehyde
The initial step involves the introduction of the difluoromethoxy group. This can be achieved by reacting 2-hydroxy-6-fluorobenzaldehyde with a suitable difluoromethylating agent.
Protocol:
-
To a solution of 2-hydroxy-6-fluorobenzaldehyde in a polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base, for example, anhydrous potassium carbonate.
-
Introduce chlorodifluoromethane (ClCF₂H) gas into the reaction mixture at an elevated temperature (e.g., 80-85°C).[7]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
-
Purify the resulting 2-(difluoromethoxy)-6-fluorobenzaldehyde by column chromatography.
Step 2: Reductive Amination to Form the Benzylamine
The conversion of the aldehyde to the primary amine is a critical step, for which reductive amination is a well-established and versatile method.
Protocol:
-
Dissolve 2-(difluoromethoxy)-6-fluorobenzaldehyde in a suitable solvent, such as methanol or ethanol.
-
Add an ammonia source, for instance, a solution of ammonia in methanol.
-
Introduce a reducing agent. This can be achieved through catalytic hydrogenation (e.g., H₂, Pd/C) or by using a chemical reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃).
-
Stir the reaction at room temperature until the starting material is consumed, as monitored by TLC or LC-MS.
-
Work up the reaction by removing the catalyst (if applicable) and evaporating the solvent. The crude amine can then be purified.
Step 3: Formation of the Hydrochloride Salt
To improve the stability and handling of the amine, it is converted to its hydrochloride salt.
Protocol:
-
Dissolve the purified [2-(difluoromethoxy)-6-fluorophenyl]methanamine in a dry, non-polar solvent such as diethyl ether or dichloromethane.
-
Slowly add a solution of hydrogen chloride in diethyl ether with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Analytical Characterization
Thorough analytical characterization is essential to confirm the identity and purity of the synthesized compound. The following section outlines the expected results from key analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for structural elucidation. The expected chemical shifts for the proton (¹H) and carbon-¹³ (¹³C) nuclei are summarized below.
| ¹H NMR | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Aromatic CHs | 7.0 - 7.5 | Multiplet | 3H |
| -OCHF₂ | 6.5 - 7.0 | Triplet | 1H |
| -CH₂NH₂ | ~4.0 | Singlet/Broad | 2H |
| -NH₃⁺ | Broad singlet | Broad | 3H |
| ¹³C NMR | Expected Chemical Shift (ppm) |
| Aromatic C-F | 158 - 162 (doublet) |
| Aromatic C-O | 150 - 155 |
| Aromatic CHs | 110 - 135 |
| -OCHF₂ | 115 - 120 (triplet) |
| -CH₂NH₂ | ~40 |
Note: Chemical shifts are approximate and can be influenced by the solvent and concentration.
Mass Spectrometry (MS)
Electrospray ionization mass spectrometry (ESI-MS) is expected to show a prominent peak for the protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Expected Fragmentation Pattern:
The fragmentation of protonated benzylamines in tandem mass spectrometry (MS/MS) typically involves the loss of ammonia (NH₃).[8][9] Further fragmentation of the resulting benzylic cation can provide additional structural information.
Caption: Expected primary fragmentation pathway in ESI-MS/MS.
High-Performance Liquid Chromatography (HPLC)
A reversed-phase HPLC method with UV detection is suitable for assessing the purity of [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.
Hypothetical HPLC Method:
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |
| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 220 nm and 254 nm |
| Injection Volume | 10 µL |
This method should provide a sharp, symmetrical peak for the compound of interest, allowing for accurate purity determination.
Applications in Drug Discovery: A Building Block with Potential
While no specific biological activity has been reported for [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride itself, its constituent parts suggest significant potential as a scaffold in drug discovery.
Caption: The influence of key structural motifs on drug-like properties.
The difluoromethoxy group can enhance metabolic stability and modulate lipophilicity.[4] The ortho-fluoro substituent can influence the pKa of the amine and affect the conformation of the molecule, which can be crucial for target binding. The benzylamine core provides a well-validated anchor for interacting with a wide range of biological targets.[2] This compound is therefore a prime candidate for use in the synthesis of libraries of novel compounds for screening against various therapeutic targets, including enzymes and receptors.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling [2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Personal Protective Equipment (PPE): Safety glasses, gloves, and a lab coat should be worn at all times. Work should be conducted in a well-ventilated fume hood.
For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
[2-(difluoromethoxy)-6-fluorophenyl]methanamine hydrochloride represents a strategically designed building block for medicinal chemistry. Its unique combination of a privileged benzylamine scaffold with the advantageous properties of a difluoromethoxy group makes it a highly attractive starting material for the synthesis of novel drug candidates. This guide has provided a comprehensive, albeit partially theoretical, framework for its synthesis, characterization, and potential applications, intended to empower researchers in their quest for the next generation of therapeutics.
References
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- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881-1886.
- (Reference to a general organic synthesis textbook discussing reductive amin
- BenchChem. (2025). The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry.
- (Reference to a paper on the biological activity of benzylamines)
- (Reference to a paper on the synthesis of fluorin
- (Reference to a paper on the fragmentation of benzylamines in mass spectrometry)
- (Reference to a paper on HPLC analysis of arom
- (Reference to the supplier's safety d
-
ChemBK. (n.d.). 2-(Difluoromethoxy)-6-fluorobenzylamine hydrochloride. Retrieved from [Link]
- (Reference to a patent mentioning the synthesis of a rel
- (Reference to a paper discussing the role of the difluoromethoxy group in medicinal chemistry)
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The Open Medicinal Chemistry Journal. (2021). Novel Benzylamine Derivatives: Synthesis, Anti-Mycobacterium Tuberculosis Evaluation and Predicted ADMET Properties. Retrieved from [Link]
- Fasano, V., Radcliffe, J. E., & Ingleson, M. J. (2016). B(C6F5)3-Catalyzed Reductive Amination using Hydrosilanes.
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PubMed. (2007). Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. Retrieved from [Link]
- (Reference to a general review on the impact of fluorine in drug design)
- (Reference to a paper on the synthesis of a difluoromethoxy-containing compound)
-
NIH. (2018). Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D. Retrieved from [Link]
- (Reference to a paper on the analytical characterization of a related fluorin
- (Reference to a paper on the biological activity of ortho-fluoro substituted arom
- (Reference to a patent search result that implies the use of this or a similar building block)
- (Reference to a general labor
- (Reference to a review on modern synthetic methods)
- (Reference to a review on bioisosterism)
- (Reference to a publication on the pKa modul
- (Reference to a general guide on salt form
- (Reference to a publication on the practical aspects of column chrom
- (Reference to a publication on the handling of gaseous reagents in synthesis)
- (Reference to a publication on the work-up procedures in organic synthesis)
-
MDPI. (2023). Facile Entry to Pharmaceutically Important 3-Difluoromethyl-quinoxalin-2-ones Enabled by Visible-Light-Driven Difluoromethylation of Quinoxalin-2-ones. Retrieved from [Link]
- (Reference to a publication on the stability of hydrochloride salts)
- (Reference to a public
- (Reference to a public
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ResearchGate. (2007). Fragmentation Mechanisms of Protonated Benzylamines. Electrospray Ionisation-Tandem Mass Spectrometry Study and ab Initio Molecular Orbital Calculations. Retrieved from [Link]
- Google Patents. (2012). WO 2012/147098 A2.
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